molecular formula C28H27N3O3 B609535 奈达舒滴 CAS No. 1254032-66-0

奈达舒滴

货号: B609535
CAS 编号: 1254032-66-0
分子量: 453.5 g/mol
InChI 键: OURRXQUGYQRVML-AREMUKBSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

奈达舒利是一种主要用于治疗青光眼和眼压高的药物。它在市场上以罗普瑞沙和罗基因沙等品牌名称销售。 奈达舒利通过抑制Rho激酶发挥作用,Rho激酶有助于增加房水通过小梁网的流出,从而降低眼压 .

科学研究应用

奈达舒利具有广泛的科学研究应用:

    化学: 用作研究酶抑制和反应机制的模型化合物。

    生物学: 研究其对细胞过程和信号通路的影响。

    医学: 主要用于降低青光眼或眼压高的患者的眼压。

    工业: 用于开发新药,并作为分析化学中的参考标准。

作用机制

奈达舒利通过抑制Rho激酶发挥作用。这种抑制导致房水通过小梁网的流出增加,从而降低眼压。 此外,奈达舒利还抑制去甲肾上腺素转运体,这进一步促进了其降压作用 .

生化分析

Biochemical Properties

Netarsudil interacts with the enzyme rho kinase and norepinephrine transporters found in the conventional trabecular pathway . It acts as an inhibitor to these biomolecules, thereby affecting the outflow of aqueous humour .

Cellular Effects

Netarsudil has been shown to have effects on trabecular meshwork ™ cells. It disrupts actin stress fibers and focal adhesions in TM cells . It also blocks the profibrotic effects of transforming growth factor-β2 in primary human TM cells .

Molecular Mechanism

The mechanism of action of Netarsudil is not entirely clear. It inhibits the enzyme rho kinase, which appears to increase outflow of aqueous humor through the trabecular meshwork, and also to reduce pressure in the veins of the episcleral layer . The drug also inhibits the norepinephrine transporter .

Temporal Effects in Laboratory Settings

In a clinical trial, Netarsudil demonstrated significant short-term effects on episcleral vein diameter as early as 1 hour after instillation . It also increased the velocity of erythrocytes, suggestive of increased episcleral vein flow rates .

Dosage Effects in Animal Models

Netarsudil has shown to produce large and durable intraocular pressure (IOP) reductions in animal models, such as rabbits and monkeys . These effects were observed to be sustained for at least 24 hours after once daily dosing .

Metabolic Pathways

The systemic exposure of Netarsudil and its active metabolite, AR-13503, after topical ocular administration of Netarsudil ophthalmic solution 0.02% once daily for eight days in 18 healthy subjects demonstrated no quantifiable plasma concentrations of Netarsudil .

Transport and Distribution

After instillation into the eye, Netarsudil is cleaved by esterases in the cornea to AR-13503, which is the active metabolite . Concentrations reached in the blood plasma are so low that they are generally not detectable .

准备方法

合成路线和反应条件

奈达舒利是通过多步化学过程合成的。合成始于核心结构的制备,这涉及形成被各种官能团取代的苯环。关键步骤包括:

    苯环的形成: 第一步涉及形成具有特定取代基的苯环。这通常通过傅-克烷基化或酰化反应实现。

    官能团的引入: 通过取代反应引入各种官能团,如氨基、羟基和酯基。这些反应通常需要特定的试剂和催化剂以确保高收率和纯度。

    最终组装: 最后一步涉及将核心结构与其他分子片段偶联,形成完整的奈达舒利分子。此步骤可能涉及缩合反应,需要精确控制反应条件以避免副反应。

工业生产方法

奈达舒利的工业生产遵循类似的合成路线,但规模更大。该过程包括:

    间歇式处理: 在反应器中混合大量反应物,并在受控条件下进行反应。

    提纯: 使用结晶、蒸馏和色谱等技术提纯粗产物,以获得高纯度的奈达舒利。

    质量控制: 最终产品经过严格的质量控制测试,以确保其满足药物使用的要求。

化学反应分析

反应类型

奈达舒利会发生各种化学反应,包括:

    氧化: 奈达舒利可以被氧化形成不同的氧化产物。常见的氧化剂包括过氧化氢和高锰酸钾。

    还原: 还原反应可以将奈达舒利转化为其还原形式。常用的还原剂如硼氢化钠。

    取代: 奈达舒利可以发生取代反应,其中一个官能团被另一个官能团取代。这些反应通常需要特定的催化剂和条件。

常见试剂和条件

    氧化: 过氧化氢、高锰酸钾和其他氧化剂。

    还原: 硼氢化钠、氢化铝锂和其他还原剂。

    取代: 钯碳等催化剂,以及二氯甲烷等特定溶剂。

主要产品

从这些反应中形成的主要产品取决于所使用的特定条件和试剂。例如,氧化可能会产生羟基化衍生物,而还原可能会产生胺衍生物。

相似化合物的比较

奈达舒利与其他青光眼药物相比是独特的,因为它具有双重作用机制。类似的化合物包括:

    拉坦前列素: 前列腺素类似物,可增加葡萄膜巩膜流出。

    噻吗洛尔: 一种β受体阻滞剂,可减少房水的产生。

    布林佐胺: 一种α激动剂,可减少房水的产生并增加葡萄膜巩膜流出。

奈达舒利能够同时靶向Rho激酶和去甲肾上腺素转运体,使其区别于其他药物,为青光眼的治疗提供了一种新方法 .

属性

IUPAC Name

[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32)/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURRXQUGYQRVML-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001027774
Record name Netarsudil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The medical condition glaucoma is a leading cause of progressive visual impairment and blindness across the world with primary open-angle glaucoma (POAG) being the major type of glaucoma. Elevated intraocular pressure (IOP) resulting from increased resistance to aqueous humor outflow is considered a major risk for the development and progression of POAG, but various clinical studies have demonstrated that the reduction and tight control of IOP can delay or prevent POAG and the vision loss associated with it. Ordinary physiological IOP results from aqueous humor produced by the ocular ciliary body and its outflow through two main outflow pathways: the conventional (trabecular) and the unconventional (uveoscleral) pathways. Under ordinary physiological conditions, diagnostic tracers have shown that the conventional trabecular pathway accounts for up to 90% of aqueous humor outflow. Through this pathway, aqueous humor drains from the anterior chamber sequentially through the uveal and corneoscleral meshwork beams, juxtacanalicular connective tissue (JCT) region, and inner wall (IW) endothelial cells of Schlemm's canal (SC) until finally entering the lumen of SC. From there aqueous humor drains into the collector channels, intravascular plexus, epscleral veins, and finally into the blood circulation. In glaucomatous eyes, elevated IOP is the result of abnormally increased resistance to aqueous outflow in the conventional trabecular pathway due to apparent increases in the contractile tone and stiffness of the trabecular pathway meshwork (TM), changes in extracellular matrix composition, and/or a decrease in the conductance of the IW endothelial cells of SC. Subsequently, as a rho kinase inhibitor, the novelty of netarsudil lies in its ability or specificity to apply its mechanism of action directly and specifically at the diseased TM of the conventional trabecular outflow pathway. In particular, rho kinases are serine/threonine kinases that function as important downstream effectors of Rho GTPase. Such activity in the TM and SC drives actomysin contraction, promotes extracellular matrix production, and increases cell stiffness. Acting as an inhibitor of rho kinase, netarsudil consequently reduces cell contraction, decreases the expression of fibrosis-related proteins, and reduces cell stiffness in the TM and SC cells. As a result, netarsudil has been able to demonstrate increases in trabecular outflow facility, increases in the effective filtration area of the TM, cause expansion of the TM tissue, and dilate episcleral veins. Furthermore, netarsudil is also believed to possess inhibitory action against the norepinephrine transporter (NET). Such inhibition of the NET prevents reuptake of norepinephrine at noradrenergic synapses, which results in an increase in the strength and duration of endogenous norepinephrine signaling. As a consequence of this enhanced signaling, norepinephrine-induced vasoconstriction that can reduce blood flow to the ciliary body may subsequently be responsible for a mechanism in which the formation of aqueous humor may be delayed, prolonged, or reduced as well.
Record name Netarsudil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13931
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1254032-66-0
Record name [4-[(1S)-1-(Aminomethyl)-2-(6-isoquinolinylamino)-2-oxoethyl]phenyl]methyl 2,4-dimethylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1254032-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Netarsudil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254032660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Netarsudil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13931
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Netarsudil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NETARSUDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6I5QDT7QI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Netarsudil
Reactant of Route 2
Netarsudil
Reactant of Route 3
Netarsudil
Reactant of Route 4
Netarsudil
Reactant of Route 5
Netarsudil
Reactant of Route 6
Reactant of Route 6
Netarsudil

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。